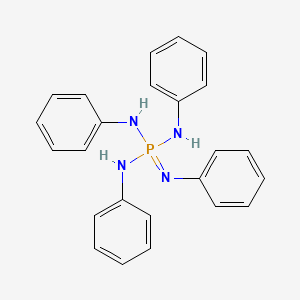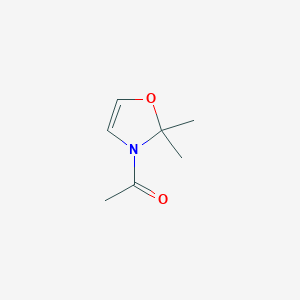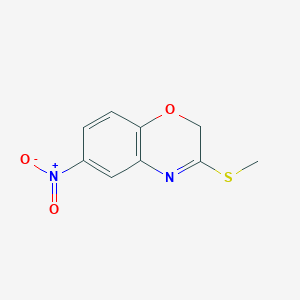
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with a methylsulfanyl group at the 3-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable nitro-substituted methylsulfanyl benzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino-substituted benzoxazine.
Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzoxazine ring can provide structural stability and facilitate binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-2H-1,4-benzoxazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitro-2H-1,4-benzoxazine: Lacks the methylsulfanyl group, which may affect its solubility and interaction with other molecules.
3-(Methylsulfanyl)-6-amino-2H-1,4-benzoxazine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
109226-90-6 |
|---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
3-methylsulfanyl-6-nitro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8N2O3S/c1-15-9-5-14-8-3-2-6(11(12)13)4-7(8)10-9/h2-4H,5H2,1H3 |
InChI Key |
SFWSRDDHOBUCAN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


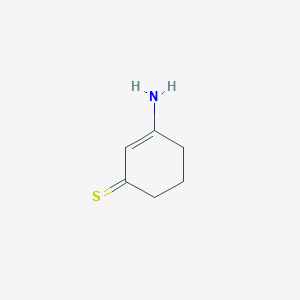

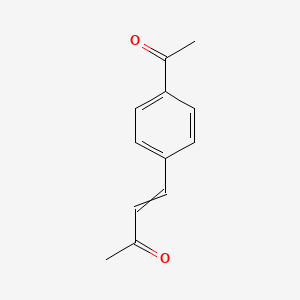
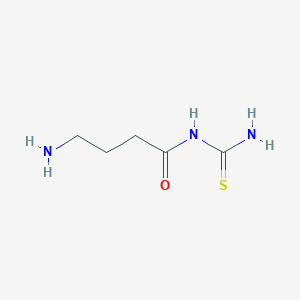

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
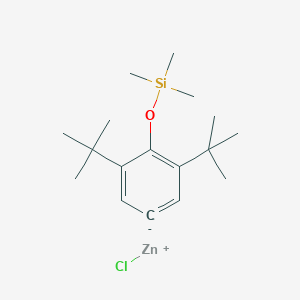
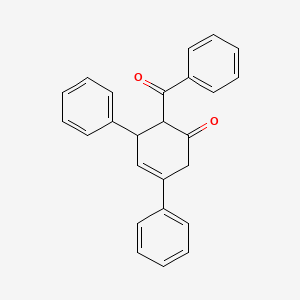
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
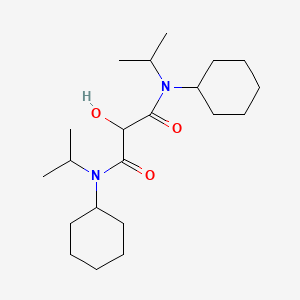
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
